2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H25ClFN3O4S2 and its molecular weight is 490.01. The purity is usually 95%.
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Biological Activity
The compound 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of tetrahydrothieno[2,3-c]pyridine and has garnered interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of thieno[2,3-c]pyridine derivatives , characterized by a tetrahydrothieno ring fused to a pyridine structure. The presence of the 4-fluorophenyl sulfonamide moiety enhances its pharmacokinetic properties. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H24ClFN2O3S |
Molecular Weight | 392.91 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
Antiplatelet Activity
Recent studies have demonstrated that related compounds in the tetrahydrothieno[2,3-c]pyridine series exhibit significant antiplatelet activity . In vitro assays showed that these compounds can inhibit platelet aggregation effectively, comparable to established antiplatelet agents like prasugrel and aspirin. The mechanism involves antagonism at the P2Y12 receptor , which is critical for platelet activation and aggregation .
Anti-inflammatory Effects
Another notable biological activity is the compound's potential anti-inflammatory effects . Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated rat whole blood models. This suggests a mechanism where the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Modulation of Adenosine Receptors
The compound has also been evaluated for its interaction with adenosine receptors , particularly the A1 receptor. Studies indicate that certain analogs can act as allosteric modulators at high concentrations, influencing receptor activity without directly competing with the endogenous agonist . This property may be beneficial in designing drugs aimed at modulating adenosine signaling pathways.
Case Studies and Research Findings
- Antiplatelet Study : A comparative analysis was conducted using various tetrahydrothieno derivatives against standard antiplatelet drugs. The study found that compounds with the 4-fluorophenyl group exhibited superior activity, suggesting structural modifications can enhance therapeutic efficacy .
- Inflammation Model : In a controlled experiment involving LPS-induced inflammation, several tetrahydrothieno derivatives were tested for their ability to reduce TNF-alpha levels. Results showed a significant decrease in TNF-alpha production in treated samples compared to controls, indicating strong anti-inflammatory properties .
- Adenosine Receptor Modulation : A detailed structure-activity relationship (SAR) study revealed that modifications at specific positions on the thieno-pyridine scaffold could shift the compound's behavior from allosteric modulation to orthosteric antagonism at the A1 adenosine receptor . This finding highlights the importance of molecular design in developing receptor-targeted therapies.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S2.ClH/c1-12(2)24-9-7-15-16(11-24)29-20(18(15)19(22)26)23-17(25)8-10-30(27,28)14-5-3-13(21)4-6-14;/h3-6,12H,7-11H2,1-2H3,(H2,22,26)(H,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKGXIRDNBEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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